molecular formula C9H7BrClFO2 B1443227 Ethyl 3-Bromo-4-chloro-5-fluorobenzoate CAS No. 1160574-71-9

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate

Cat. No. B1443227
M. Wt: 281.5 g/mol
InChI Key: XQZWZWQSUQARKU-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is a chemical compound with the molecular formula C9H7BrClFO2 . It has an average mass of 281.506 Da and a monoisotopic mass of 279.930176 Da . The compound appears as a solid and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is 1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate has a molecular weight of 281.51 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate plays a pivotal role in the synthesis of complex molecules. For instance, it serves as a key intermediate in the scalable synthesis of thromboxane receptor antagonists via a regioselective Heck cross-coupling strategy, demonstrating its utility in developing therapeutic agents (D. C. W. & C. Mason, 1998). Additionally, its reactivity is showcased in the ortho-lithiation of chloro and bromo substituted fluoroarenes, emphasizing its role in regioselective chemical transformations (F. Mongin & M. Schlosser, 1996).

Application in Continuous-Flow Processes

This compound's application extends to the development of continuous-flow processes for producing pharmaceutical intermediates, such as floxacin intermediates. This showcases its importance in enhancing the efficiency and safety of pharmaceutical manufacturing processes (Shaozheng Guo, Zhiqun Yu, & W. Su, 2020).

Novel Synthesis Approaches

Innovative synthesis methods involving ethyl 3-Bromo-4-chloro-5-fluorobenzoate are crucial for developing new chemical entities. For example, its use in the novel synthesis of 4H-1,4-Benzoxazines highlights its versatility in creating heterocyclic compounds of pharmaceutical interest (Noriaki Kudo, Satoru Furuta, & Kazuo Sato, 1996).

Contribution to Pharmaceutical Research

Beyond synthesis, ethyl 3-Bromo-4-chloro-5-fluorobenzoate is instrumental in pharmaceutical research, aiding in the development of new therapeutic agents. Its derivatives have been explored for antiviral and cytotoxic activities, particularly in the synthesis of new heterocyclic compounds with potential antiviral properties (K. Dawood et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZWZWQSUQARKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679230
Record name Ethyl 3-bromo-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Bromo-4-chloro-5-fluorobenzoate

CAS RN

1160574-71-9
Record name Ethyl 3-bromo-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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